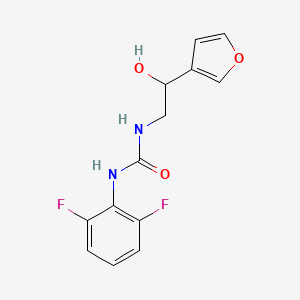
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since been used extensively for protection against mosquito and tick bites.
科学的研究の応用
Corrosion Inhibition
One application of related compounds is in the field of corrosion inhibition. For example, urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. Studies show that the adsorption process and inhibition efficiency are influenced by the molecular structure of the urea derivatives, including the presence of diethylamino groups and other substituents (Mistry et al., 2011).
Electron Transfer and Hydrogen Bonding
Research into the electron transfer properties of urea derivatives, particularly those involving hydrogen bonding, has been conducted to understand their potential in electronic and photonic applications. For instance, urea compounds with specific substituents can dimerize through hydrogen bonding, influencing their electronic properties and behavior in redox processes (Pichlmaier et al., 2009).
Molecular Complexation and Drug Design
The ability of urea derivatives to form complexes with other molecules through hydrogen bonding is exploited in drug design and molecular recognition studies. This property is critical for developing new therapeutic agents and understanding drug-receptor interactions. Research in this area focuses on the substituent effect on complexation, aiming to design more effective and selective drug molecules (Ośmiałowski et al., 2013).
Antimicrobial Activity
Urea derivatives are also explored for their antimicrobial properties. The synthesis of specific urea compounds and their evaluation against various bacterial strains can lead to new antimicrobial agents. The relationship between molecular structure and antimicrobial activity is a key area of investigation, with some compounds showing promising results against resistant strains (Sharma et al., 2004).
Chemical Synthesis and Modifications
Urea derivatives are used in synthetic chemistry for various transformations and reactions. For instance, they can undergo reactions with amines to produce new compounds, such as ureas and carbamates, under certain conditions. These reactions are important for synthesizing a wide range of chemical products, including pharmaceuticals and polymers (Hutchby et al., 2009).
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-5-22(6-2)10-9-20-19(25)21-14-11-18(24)23(13-14)15-7-8-16(26-3)17(12-15)27-4/h7-8,12,14H,5-6,9-11,13H2,1-4H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHNOYCVQVFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



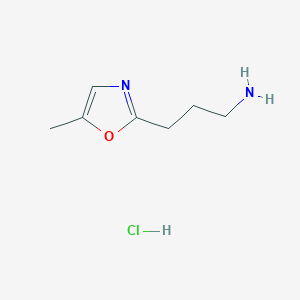
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)
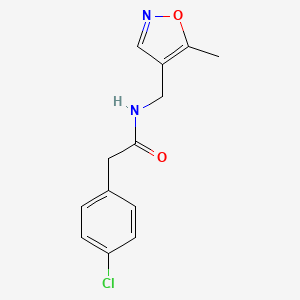
![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)
![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)
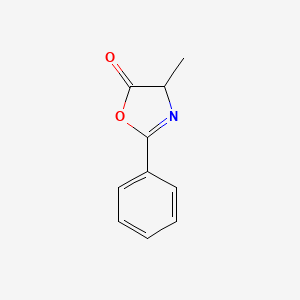
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)


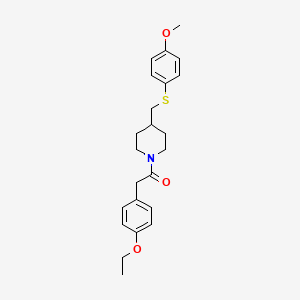
![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)
